Adapalene Dimer Impurity

Catalog No.
S14389154
CAS No.
M.F
C46H40O6
M. Wt
688.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adapalene Dimer Impurity

Product Name

Adapalene Dimer Impurity

IUPAC Name

6-[3-[(2R,5S,7R)-1-[5-(6-carboxynaphthalen-2-yl)-2-methoxyphenyl]-2-adamantyl]-4-methoxyphenyl]naphthalene-2-carboxylic acid

Molecular Formula

C46H40O6

Molecular Weight

688.8 g/mol

InChI

InChI=1S/C46H40O6/c1-51-41-13-11-34(30-3-5-32-20-36(44(47)48)9-7-28(32)18-30)22-39(41)43-38-16-26-15-27(17-38)25-46(43,24-26)40-23-35(12-14-42(40)52-2)31-4-6-33-21-37(45(49)50)10-8-29(33)19-31/h3-14,18-23,26-27,38,43H,15-17,24-25H2,1-2H3,(H,47,48)(H,49,50)/t26-,27+,38?,43-,46?/m0/s1

InChI Key

KTKWBKKFGAIHTE-XGWZSWAJSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C4C5CC6CC(C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)[C@@H]4C5C[C@H]6C[C@@H](C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC

Adapalene Dimer Impurity (CAS 935560-29-5) is a high-molecular-weight homocoupling by-product (C46H40O6, MW 688.81 g/mol) generated during the transition-metal-catalyzed cross-coupling synthesis of the topical retinoid Adapalene. Characterized by its exceptionally low solubility in standard organic solvents and its potential to cause API discoloration, this compound is a critical analytical reference material. Procurement of this exact standard is strictly required for stability-indicating HPLC assays, catalyst selectivity benchmarking, and API release testing to ensure commercial batches comply with stringent pharmacopeial impurity limits .

Substituting the Adapalene Dimer Impurity with generic Adapalene API or other monomeric impurities (such as Impurity A or B) fails because the dimer is uniquely generated via a specific organozinc homocoupling pathway during transition-metal-catalyzed synthesis. Consequently, its molecular weight (688.81 g/mol) is nearly double that of the API (412.52 g/mol), resulting in drastically different solubility profiles and late-eluting chromatographic retention times. A generic analog cannot provide the exact mass-to-charge (m/z) ratio or relative response factor required to accurately quantify this specific, hard-to-purge synthetic by-product during ICH-compliant release testing [1].

Chromatographic Resolution and Late-Eluting Peak Calibration

In reverse-phase HPLC assays for Adapalene API release at 272 nm, the Adapalene Dimer Impurity (MW 688.81 g/mol) exhibits significantly higher lipophilicity and a longer relative retention time (RRT) compared to the Adapalene API (MW 412.52 g/mol) and early-eluting monomeric by-products like Impurity A (MW 342.34 g/mol). Generic adapalene standards cannot simulate this specific late-eluting behavior, making the exact dimer standard strictly necessary for establishing accurate integration windows [1].

Evidence DimensionChromatographic retention behavior (RRT / Lipophilicity)
Target Compound DataMW 688.81 g/mol, late-eluting peak
Comparator Or BaselineAdapalene Impurity A (MW 342.34 g/mol, early-eluting peak)
Quantified Difference~2x molecular weight increase driving distinct late-eluting reverse-phase HPLC retention
ConditionsReverse-phase HPLC at 272 nm detection

Procuring the authentic dimer is mandatory to establish the correct integration windows and system suitability criteria for late-eluting peaks in API release testing.

Solubility-Driven Purification Profiling

The dimeric by-product demonstrates exceptionally low solubility in standard organic solvents compared to the Adapalene API. Because its precipitation behavior differs drastically from the monomeric API, process chemists must use the authentic dimer standard to validate that non-chromatographic purification steps—such as specific solvent washes—successfully clear this defect to below the 0.10% ICH threshold [1].

Evidence DimensionSolvent solubility and clearance efficiency
Target Compound DataExtremely low solubility, highly prone to precipitation
Comparator Or BaselineAdapalene API (Soluble in optimized crystallization mixtures)
Quantified DifferenceDifferential precipitation allowing clearance to <0.10% without chromatography
ConditionsIndustrial scale-up purification (solvent washing)

Buyers must procure the exact dimer standard to validate that their chosen API crystallization process successfully purges this insoluble defect without relying on expensive chromatography.

Catalyst Selectivity Benchmarking in Cross-Coupling

During the Negishi or Suzuki cross-coupling synthesis of Adapalene, the formation of the dimer impurity acts as a direct quantitative marker of catalyst inefficiency. Procuring this standard allows manufacturers to benchmark novel Pd or Ni catalysts by measuring the exact area percent of the homocoupled dimer formed against the target cross-coupled API yield of >99% [1].

Evidence DimensionReaction pathway selectivity (Homocoupling vs. Cross-coupling)
Target Compound DataHomocoupling defect marker (Area % at 272 nm)
Comparator Or BaselineAdapalene API (Target cross-coupling product, >99% yield)
Quantified DifferenceDirect inverse correlation between dimer area percent and target API yield
ConditionsOrganozinc/Palladium-catalyzed cross-coupling step

Process chemists use this standard to quantitatively benchmark catalyst selectivity and optimize organometallic coupling conditions to suppress homocoupling.

API Release Testing and ICH Compliance

Essential for quantifying late-eluting process impurities in commercial Adapalene batches using validated HPLC/UHPLC methods, ensuring the dimer concentration remains below the 0.10% threshold [1].

Catalyst Optimization in Process Chemistry

Used as a quantitative benchmark to evaluate the selectivity of novel Pd-Zn or Ni double-metal catalysts in Negishi or Suzuki cross-coupling routes, directly measuring homocoupling suppression [1].

Crystallization and Downstream Purification Design

Utilized to spike crude API mixtures to validate the purging efficiency of specific solvent washes (e.g., MEK/HCl or THF) given the dimer's notoriously low solubility compared to the target API [1].

XLogP3

11.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

688.28248899 g/mol

Monoisotopic Mass

688.28248899 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-10-2024

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